10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
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Overview
Description
10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-aminodiphenyl sulfide with sulfur or sulfur-containing reagents under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the phenothiazine core is reacted with 1-(2-phenoxyethyl)piperazine under basic conditions.
Final Coupling Step: The final step involves the coupling of the piperazine derivative with a suitable propylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its antipsychotic, antiemetic, and antihistaminic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, which is relevant to its antipsychotic effects.
Histamine Receptors: It may also interact with histamine receptors, contributing to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors could explain its potential antiemetic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Perphenazine: Similar in structure and used as an antipsychotic.
Uniqueness
10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine is unique due to the presence of the trifluoromethyl group, which can enhance its pharmacological properties and metabolic stability compared to other phenothiazine derivatives.
Properties
CAS No. |
3997-38-4 |
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Molecular Formula |
C28H30F3N3OS |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
10-[3-[4-(2-phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C28H30F3N3OS/c29-28(30,31)22-11-12-27-25(21-22)34(24-9-4-5-10-26(24)36-27)14-6-13-32-15-17-33(18-16-32)19-20-35-23-7-2-1-3-8-23/h1-5,7-12,21H,6,13-20H2 |
InChI Key |
ZIGRZIMIVVSPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5=CC=CC=C5 |
Origin of Product |
United States |
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